ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1020489-41-1
VCID: VC11910814
InChI: InChI=1S/C16H16N4O2S/c1-3-22-16(21)18-14-9-11(2)19-20(14)15-17-13(10-23-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21)
SMILES: CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.4 g/mol

ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate

CAS No.: 1020489-41-1

Cat. No.: VC11910814

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate - 1020489-41-1

Specification

CAS No. 1020489-41-1
Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
IUPAC Name ethyl N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]carbamate
Standard InChI InChI=1S/C16H16N4O2S/c1-3-22-16(21)18-14-9-11(2)19-20(14)15-17-13(10-23-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21)
Standard InChI Key JZGGPKSLTGRRGR-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Canonical SMILES CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Pyrazole ring: Substituted at position 1 with a 4-phenylthiazole group and at position 3 with a methyl group.

  • Ethyl carbamate: Attached to the pyrazole’s position 5 via a carbamate linkage (NHCOOCH2CH3\text{NHCOOCH}_2\text{CH}_3) .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameEthyl N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]carbamate
Molecular FormulaC16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}
Molecular Weight328.4 g/mol
SMILESCCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
InChIKeyJZGGPKSLTGRRGR-UHFFFAOYSA-N

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to hydrophobic thiazole and phenyl groups; soluble in organic solvents like DMSO and dichloromethane.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the carbamate group .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Thiazole Formation: Condensation of 4-phenylthiazole-2-carbaldehyde with thioamide derivatives.

  • Pyrazole Cyclization: Reaction of hydrazine derivatives with diketones to form the pyrazole core.

  • Carbamate Coupling: Introduction of the ethyl carbamate group via reaction with ethyl chloroformate .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Thiazole ring formationEtOH,Δ\text{EtOH}, \Delta60-70%
2Pyrazole cyclizationAcOH,NH2NH2\text{AcOH}, \text{NH}_2\text{NH}_250-65%
3Carbamate functionalizationEt3N,DMF\text{Et}_3\text{N}, \text{DMF}75-85%

Analytical Data

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 1.25 (t, 3H, CH3_3), 2.45 (s, 3H, CH3_3), 4.15 (q, 2H, OCH2_2), 6.95–7.85 (m, 6H, aromatic) .

  • Mass Spectrometry: ESI-MS m/z 329.1 [M+H]+^+ .

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

TargetMechanismPotential Application
Kinases (e.g., CSNK2A2)ATP-binding pocket inhibitionAntiviral/Cancer
Bacterial enzymesDisruption of cell wall synthesisAntimicrobials

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The compound’s scaffold is a candidate for derivatization to enhance solubility (e.g., PEGylation) or potency (e.g., fluorination) .

  • Combination Therapies: Synergy with β-lactam antibiotics reported for thiazole-containing analogs .

Agricultural Chemistry

  • Pesticide Development: Carbamates are explored as eco-friendly insecticides due to low mammalian toxicity .

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